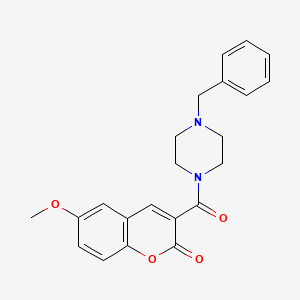

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties. This particular compound is a hybrid molecule that combines the structural features of coumarin and piperazine, making it a promising candidate for various scientific research applications.

Métodos De Preparación

The synthesis of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the coumarin derivative with benzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Análisis De Reacciones Químicas

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mecanismo De Acción

The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to both the catalytic active site and the peripheral anionic site of the enzyme, thereby preventing the hydrolysis of acetylcholine . This dual binding mode enhances its inhibitory potency and selectivity.

Comparación Con Compuestos Similares

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as:

3-(4-benzylpiperazine-1-carbonyl)-6-chloro-2H-chromen-2-one: This compound has a chloro group instead of a methoxy group, which may affect its biological activity and chemical reactivity.

3-(4-benzylpiperazine-1-carbonyl)-6-bromo-2H-chromen-2-one:

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid: This compound has a pyridine ring instead of a coumarin ring, which can lead to different biological activities and uses.

Actividad Biológica

The compound 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one , a derivative of the chromone family, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a chromone core with a benzylpiperazine moiety. The molecular formula is C19H22N2O3 and the molecular weight is approximately 342.39 g/mol.

Structural Features

- Chromone Core : Known for various pharmacological properties.

- Benzylpiperazine Group : Implicated in neuropharmacological activities.

Neuropharmacological Effects

Research indicates that compounds containing piperazine rings exhibit significant neuropharmacological activities. A study on N-benzylpiperazine (BZP), closely related to our compound of interest, demonstrated neurotoxic effects in human cancer cell lines, suggesting that similar derivatives could also exhibit neurotoxic properties through mechanisms involving mitochondrial dysfunction and oxidative stress .

Table 1: Summary of Neurotoxic Effects of BZP

| Effect | Observations |

|---|---|

| LDH Elevation | Significant increase indicating cell membrane damage |

| ROS Production | Increased levels indicating oxidative stress |

| DNA Damage Marker | Elevated 8-OHdG levels suggesting genotoxicity |

| Activation of Caspases | Indicated apoptosis pathways |

Antimicrobial Activity

Piperazine derivatives have been shown to possess antimicrobial properties. A review highlighted that piperidine-based compounds exhibit antibacterial and antifungal activities, suggesting that our compound may also have potential in this area . Further research is needed to evaluate the specific antimicrobial efficacy of this compound against various pathogens.

Antioxidant Activity

The antioxidant potential of chromone derivatives has been documented in various studies. Chromones are known to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage . The methoxy group in our compound may enhance its electron-donating ability, contributing to its antioxidant properties.

Study on Piperazine Derivatives

A study focused on various piperazine derivatives indicated that structural modifications significantly influence their biological activity. The study evaluated the effects of different substituents on the piperazine ring and found that certain modifications enhanced neuroprotective effects while others led to increased toxicity . This suggests that careful consideration of structural features is essential when predicting the biological activity of new compounds.

Propiedades

IUPAC Name |

3-(4-benzylpiperazine-1-carbonyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-27-18-7-8-20-17(13-18)14-19(22(26)28-20)21(25)24-11-9-23(10-12-24)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHFEPJMDOSPMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.